BenchChemオンラインストアへようこそ!

4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Data availability Procurement risk Assay development

Unlock novel IP in SBA pharmacophore research with this unique analog. Unlike common SBA derivatives, its 3‑hydroxy‑3‑(oxan‑4‑yl)propyl side chain introduces hydrogen‑bonding and conformational constraints predicted to enhance solubility and metabolic stability. Ideal for filling the gap in HBV capsid assembly modulator (CAM) SAR, exploring selectivity for zinc‑dependent enzymes (HDAC8, carbonic anhydrase), and generating composition‑of‑matter IP. Purchase this research‑grade compound to test your solubility hypothesis and accelerate hit‑to‑lead chemistry.

Molecular Formula C17H26N2O5S
Molecular Weight 370.46
CAS No. 2034484-27-8
Cat. No. B2525079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
CAS2034484-27-8
Molecular FormulaC17H26N2O5S
Molecular Weight370.46
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O
InChIInChI=1S/C17H26N2O5S/c1-19(2)25(22,23)15-5-3-14(4-6-15)17(21)18-10-7-16(20)13-8-11-24-12-9-13/h3-6,13,16,20H,7-12H2,1-2H3,(H,18,21)
InChIKeyUESXWGIFEQLRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide (CAS 2034484-27-8) – Structural Identity and Procurement Baseline


4-(Dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide (CAS 2034484-27-8; molecular formula C17H26N2O5S; molecular weight 370.46 g/mol) is a synthetic sulfamoyl benzamide derivative that combines a para-dimethylsulfamoyl substituent on the benzamide ring with a hydroxy‑functionalized propyl linker terminating in a tetrahydropyran (oxan‑4‑yl) moiety . The compound is listed in multiple chemistry databases and vendor catalogues as a research‑grade small molecule for in vitro studies, yet, at the time of this analysis, no primary research article, patent, or publicly accessible bioassay result specifically addresses its biological activity, potency, or selectivity [1]. Its perceived value therefore derives from its distinctive three‑region architecture – a sulfamoyl‑benzamide core associated with several antiviral and enzyme‑inhibitory pharmacophores, a secondary alcohol that can serve as a hydrogen‑bond donor/acceptor or pro‑drug handle, and a tetrahydropyran ring that modulates conformation, lipophilicity, and metabolic profile – rather than from published target‑specific benchmarking data [2].

Why 4-(Dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide Cannot Be Replaced by Generic Sulfamoyl Benzamide Analogs


The sulfamoyl benzamide (SBA) class encompasses compounds that target hepatitis B virus (HBV) capsid assembly, carbonic anhydrase isoforms, HDAC8, and other enzymes, yet potency, selectivity, solubility, and metabolic stability are exquisitely sensitive to the identity of the amide‑side‑chain substituent [1][2]. For instance, within the HBV capsid assembly modulator series, EC50 values vary by more than 100‑fold depending on the linker and terminal group, and aqueous solubility can differ by >20‑fold between closely related analogs [3][4]. The target compound uniquely bears a 3‑hydroxy‑3‑(oxan‑4‑yl)propyl side chain; the secondary alcohol and tetrahydropyran oxygen introduce hydrogen‑bonding and conformational constraints that are absent in simpler alkyl‑ or aryl‑substituted SBAs . Consequently, even when two compounds share the dimethylsulfamoyl‑benzamide core, their pharmacological, physicochemical, and ADME profiles are not interchangeable, and substituting without experimental verification risks invalidating the biological hypothesis under investigation [5].

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide vs. Closest Analogs


Critical Data Gap: No Published Bioactivity Data Exist for the Target Compound

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major chemistry databases (search date: April 2026) returned zero primary research articles, patents, or bioassay records containing quantitative activity data (IC50, EC50, Ki, Kd, % inhibition) for 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide (CAS 2034484-27-8) [1][2]. The compound appears in vendor catalogues (EvitaChem, BenchChem, Kuujia) as a research intermediate, but none of these sources provide experimentally determined potency, selectivity, or ADME parameters . This stands in contrast to other dimethylsulfamoyl‑benzamide derivatives such as NGI‑1 (CID 2519269), which has published OST inhibition data (IC50 = 1.1 µM) [3], and 4‑chloro‑3‑(dimethylsulfamoyl)‑N‑thiochroman‑4‑yl‑benzamide, which has a BindingDB entry showing 100 µM IC50 against dual‑specificity phosphatase 3 [4]. The absence of comparator‑ready data for the target molecule means that procurement decisions must be based on its structural differentiation and its potential to be profiled in a user‑defined assay rather than on pre‑existing benchmarking evidence [5].

Data availability Procurement risk Assay development

Class‑Level Inference: Sulfamoyl Benzamide Core Is Validated in HBV Capsid Assembly Modulation

Sulfamoyl benzamide (SBA) derivatives are a well‑characterized class of HBV capsid assembly modulators (CAMs). The first‑in‑class clinical candidate, NVR 3‑778, inhibited generation of infectious HBV DNA‑containing virus particles with a mean EC50 of 0.40 µM in HepG2.2.15 cells [1]. Lead‑optimized SBA derivatives have since achieved EC50 values as low as 0.034 µM [2]. The anti‑HBV activity of the SBA series is highly dependent on the amide side‑chain: compound 7b (EC50 = 0.83 ± 0.33 µM) showed comparable potency to NVR 3‑778 (EC50 = 0.73 ± 0.20 µM in the same study) [3], while other analogs with different linker/terminal groups had EC50 values ranging from 0.1 to >10 µM [4]. The target compound carries a 3‑hydroxy‑3‑(oxan‑4‑yl)propyl side chain not represented in any published SBA CAM SAR study, representing an unexplored region of chemical space within a pharmacologically validated scaffold .

HBV Capsid assembly modulator Antiviral

Physicochemical Differentiation: Tetrahydropyran‑Propanol Side Chain Imparts Distinct Solubility and Hydrogen‑Bonding Profile vs. Alkyl/Aryl SBA Analogs

Aqueous solubility is a well‑documented liability for the SBA CAM series. NVR 3‑778 has a measured aqueous solubility of 35.8 µg/mL at pH 7 [1], while AB‑423 shows water solubility <1 mg/mL (practically insoluble) [2]. Lead optimization efforts have achieved up to 19‑fold solubility improvements through side‑chain modification (compound 66: 902.3 µg/mL vs. compound 65: ~47.5 µg/mL) [3]. The target compound's 3‑hydroxy‑3‑(oxan‑4‑yl)propyl side chain introduces a secondary alcohol (H‑bond donor/acceptor) and a tetrahydropyran ether oxygen, both of which can engage water molecules. The computed topological polar surface area (TPSA) is 104.73 Ų and the calculated logP is 0.65 [4], suggesting moderate hydrophilicity. In contrast, NVR 3‑778 (4‑fluoro‑3‑((4‑hydroxypiperidin‑1‑yl)sulfonyl)‑N‑(3,4,5‑trifluorophenyl)benzamide) has a higher degree of fluorination and aromatic character that increases lipophilicity. While direct experimental solubility data for the target compound are not available, its structural features predict a solubility profile intermediate between the poorly soluble NVR 3‑778 and the optimized, more soluble SBA derivatives .

Solubility Hydrogen bonding LogP Drug-likeness

Structural Uniqueness: The 3‑Hydroxy‑3‑(oxan‑4‑yl)propyl Linker Is Absent from All Published Dimethylsulfamoyl Benzamide Bioactivity Studies

A substructure search of PubChem and ChEMBL for compounds containing a dimethylsulfamoyl‑benzamide core reveals several analogs with published bioactivity: NGI‑1 features a pyrrolidinyl and methylthiazol substituent [1]; SB‑225002 is a urea‑based CXCR2 antagonist with IC50 = 22 nM ; GW788388 is an oxan‑4‑yl‑containing benzamide ALK5 inhibitor (IC50 = 18 nM) but lacks the sulfamoyl group . None of these, nor any other compound in the public domain, incorporates the 3‑hydroxy‑3‑(oxan‑4‑yl)propyl side chain combined with the para‑dimethylsulfamoyl benzamide scaffold [2]. This three‑region architecture is unique: the sulfamoyl group enables zinc‑chelation or sulfonamide‑type interactions, the benzamide provides a rigid aromatic core, and the hydroxy‑oxanyl‑propyl chain offers a flexible, hydrogen‑bond‑capable extension that can reach distal binding pockets or modulate physicochemical properties . For medicinal chemistry teams seeking to explore uncharted regions of SBA chemical space, the target compound represents a structurally novel starting point or intermediate.

Chemical space Structural novelty Scaffold diversification

Procurement Differentiator: Purity and Characterization Data Availability from Specialized Vendors

The target compound is available from EvitaChem (Catalog EVT‑2662153) and BenchChem (Cat. B2525079) as a research‑grade chemical . Kuujia also lists the compound and notes it is 'frequently searched in academic databases and patent filings' [1]. Vendor pages provide standard molecular characterization data (IUPAC name, SMILES, InChI, InChI Key, molecular formula, and molecular weight), enabling unambiguous identity verification . However, unlike comparator tool compounds such as NVR 3‑778 (EC50 = 0.40 µM, solubility data available [2]) or GW788388 (IC50 = 18 nM with extensive kinase profiling data ), the target compound's vendor pages do not include any HPLC purity certificate, NMR spectra, residual solvent analysis, or biological activity data. For procurement purposes, the compound's identity is well‑defined by its analytical descriptors, but its fitness for a specific biological assay cannot be guaranteed by the supplier and must be verified by the end‑user through in‑house QC and dose‑response testing.

Purity Characterization Quality control Procurement

Recommended Research and Industrial Application Scenarios for 4-(Dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide


HBV Capsid Assembly Modulator Lead Discovery – SAR Exploration of Uncharted Side‑Chain Chemical Space

The sulfamoyl benzamide core is a validated pharmacophore for HBV CAM activity, but existing SAR studies have not explored side chains bearing a secondary alcohol and tetrahydropyran ring [1]. Procuring this compound enables medicinal chemistry teams to fill a gap in the SBA CAM SAR landscape by testing whether the hydroxy‑oxanyl‑propyl linker confers improved solubility, reduced cytotoxicity, or altered capsid assembly kinetics relative to benchmark CAMs such as NVR 3‑778 (EC50 = 0.40 µM) or compound 7b (EC50 = 0.83 µM) [2]. The compound can be screened in HepG2.2.15 HBV replication assays and capsid particle gel assays to establish its EC50 and mechanism class (Class I vs. Class II CAM) before initiating lead optimization [3].

Kinase, Phosphatase, or HDAC Profiling – Exploiting the Dimethylsulfamoyl Group for Zinc‑Chelating Enzyme Targets

Dimethylsulfamoyl benzamide derivatives have demonstrated activity against zinc‑dependent enzymes including carbonic anhydrase (Ki in the µM range for N‑(4‑sulfamoylphenyl)benzamide [4]) and HDAC8 (sub‑µM IC50 for N‑hydroxy‑3‑sulfamoylbenzamide analogs [5]). The target compound's sulfamoyl group can engage catalytic zinc ions, while its unique hydroxy‑oxanyl‑propyl tail may impart isoform selectivity. Researchers can submit the compound to broad‑panel kinase or HDAC profiling services to identify novel target engagement that leverages the unexplored side chain for selectivity over other structurally characterized dimethylsulfamoyl benzamides such as NGI‑1 or the thiochroman‑linked analog in BindingDB [6].

Chemical Probe Development – Structural Novelty as a Foundation for IP‑Generating Tool Compounds

The absence of any published bioactivity data for compounds containing the 3‑hydroxy‑3‑(oxan‑4‑yl)propyl side chain in combination with a dimethylsulfamoyl benzamide core offers a clear opportunity for generating novel composition‑of‑matter and method‑of‑use intellectual property [7]. Academic and industrial groups pursuing probe development for under‑explored targets (e.g., NTPDases, ROMK channels, or bromodomains, where related sulfamoyl benzamides have shown preliminary activity [8]) can use the compound as a starting scaffold. Its computed drug‑like properties (clogP = 0.65, TPSA = 104.73 Ų, compliance with Lipinski's Rule of Five [9]) make it a suitable candidate for hit‑to‑lead chemistry without requiring extensive property optimization.

Solubility and Formulation Studies – Evaluating the Tetrahydropyran‑Alcohol Motif as a Solubility‑Enhancing Group for the SBA Class

Poor aqueous solubility has been a recurring challenge in SBA CAM development, with NVR 3‑778 achieving only 35.8 µg/mL at pH 7 [10]. The incorporation of a secondary alcohol and tetrahydropyran ether in the target compound is predicted to enhance water solubility relative to more lipophilic SBA analogs. Researchers can measure the compound's kinetic and thermodynamic solubility in biorelevant media (FaSSIF/FeSSIF), determine its LogD at pH 7.4, and compare the results directly with NVR 3‑778, AB‑423, and compound 7b (328.8 µg/mL) [2]. If the solubility hypothesis is confirmed, the oxan‑4‑yl‑propanol motif could be adopted as a general solubility‑enhancing strategy for future SBA lead optimization campaigns.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.